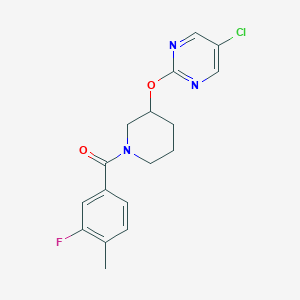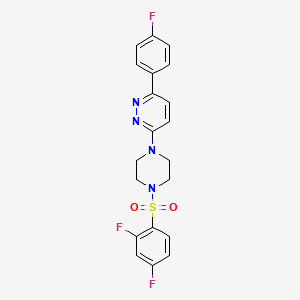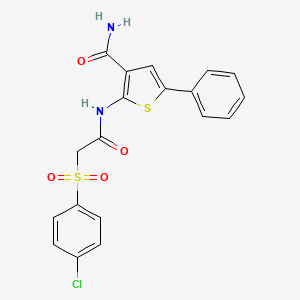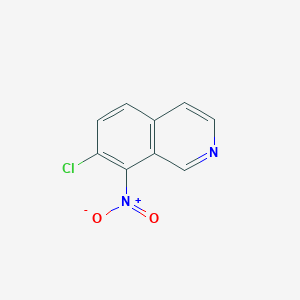
7-Chloro-8-nitroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-nitroisoquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.60 . It is part of the isoquinoline family, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 7-Chloro-8-nitroisoquinoline and its derivatives has been reported in various studies . For instance, one study described the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 7-Chloro-8-nitroisoquinoline consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Quinoline, the parent compound of 7-Chloro-8-nitroisoquinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
7-Chloro-8-nitroisoquinoline is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Properties
- Synthesis and Antibacterial Properties of Fluoroquinolone Derivatives : A study focused on synthesizing new fluoroquinolone derivatives using 7-chloro-8-nitroisoquinoline as a starting material. These compounds showed significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Amination Reactions
- Amination of Nitroisoquinolines : Research on the amination of various nitroisoquinolines, including 7-chloro-8-nitroisoquinoline, using liquid methylamine and potassium permanganate. This study provides insights into the regioselectivity of these amination reactions (Woźniak & Nowak, 1994).
Cytotoxicity Studies
- Synthesis of Cytotoxic Pyrroloisoquinoline Derivatives : This research involved the creation of pyrroloisoquinolines from 7-chloro-8-nitroisoquinoline, with a focus on their cytotoxicity against ovarian cancer cell lines. It highlights the potential of these compounds in cancer therapy (Vlachou et al., 2002).
Synthesis of Novel Compounds
Synthesis of Novel Acyl Transfer Catalysts : This study discusses the synthesis of 1-chloro-5-nitroisoquinoline, an essential step in creating novel acyl transfer catalysts containing isoquinoline (Pei-ran, 2008).
Preparation of Bz-dichloro-4-aminoquinoline Derivatives : This older research from 1946 investigates the synthesis of quinoline derivatives with potential antimalarial activity, where 7-chloro-8-nitroquinoline plays a role in the preparation process (Surrey & Hammer, 1946).
Spectroscopic Analysis
- Spectroscopic Studies of Quinoline Derivatives : A recent study in 2022 examined the synthesis and spectroscopic properties of azo dyes derived from 5-chloro-8-hydroxy quinoline. While not directly on 7-Chloro-8-nitroisoquinoline, it provides related insights into the spectroscopic properties of similar compounds (Mirsadeghi et al., 2022).
Safety and Hazards
The safety information for 7-Chloro-8-nitroisoquinoline indicates that it has several hazard statements, including H302, H312, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mécanisme D'action
Mode of Action
It is known that nitroisoquinolines can interact with various biological targets, leading to a range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of any compound, including 7-Chloro-8-nitroisoquinoline .
Propriétés
IUPAC Name |
7-chloro-8-nitroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-2-1-6-3-4-11-5-7(6)9(8)12(13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDGQAGFNMGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)
![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)

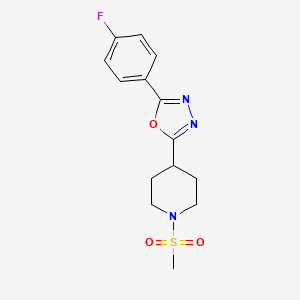
![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)
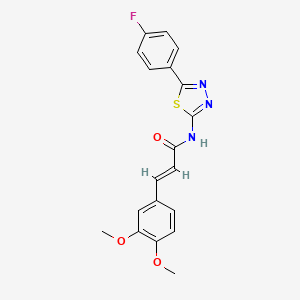
![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)

